

# Application Notes and Protocols for Formylation using Tris(dimethylamino)methane

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## Compound of Interest

Compound Name: *Tris(dimethylamino)methane*

Cat. No.: *B1293549*

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## Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing key intermediates for the construction of complex molecules, including pharmaceuticals and other biologically active compounds.

**Tris(dimethylamino)methane**, along with the closely related and often more reactive Brederick's reagent (tert-butoxybis(dimethylamino)methane), serves as a potent formylating agent for a wide range of C-H and N-H acidic compounds. These reagents offer a convenient method for the synthesis of enamines, enaminones, and other formylated derivatives, which are versatile building blocks in heterocyclic synthesis and other important chemical transformations.

The reactivity of **Tris(dimethylamino)methane** is very similar to that of Brederick's reagent.<sup>[1]</sup> Both reagents react with active methylene and methyl groups to afford enamines, which can then be hydrolyzed to the corresponding aldehydes or used in subsequent reactions. The reaction proceeds via the in-situ generation of a strong base (dimethylamide or tert-butoxide) and an electrophilic bis(dimethylamino)methyl cation, which then reacts with the nucleophilic substrate.<sup>[1]</sup> **Tris(dimethylamino)methane** and Brederick's reagent are particularly effective for the formylation of ketones, esters, lactones, lactams, and other compounds with activated C-H bonds, often providing excellent yields where other methods may fail.<sup>[1][2]</sup>

## Data Presentation

The formylation of various substrates using **Tris(dimethylamino)methane** or Brederick's reagent typically proceeds in good to excellent yields. The following table summarizes the reaction outcomes for a range of substrate classes. It is important to note that specific yields are highly dependent on the substrate's reactivity, steric hindrance, and the precise reaction conditions employed.

Substrate Class	Representative Substrate	Reagent	Typical Yield	References
Aryl Alkyl Ketones	Acetophenone	Brederick's Reagent	Good to Excellent	<a href="#">[2]</a>
Dialkyl Ketones	2-Pentanone	Brederick's Reagent	Good	<a href="#">[2]</a>
Cyclic Ketones	Cyclohexanone	Tris(dimethylamino)methane	Good	
Lactams	$\gamma$ -Lactams	Brederick's Reagent	High	<a href="#">[3]</a>
Lactones	$\gamma$ -Lactones	Brederick's Reagent	High	<a href="#">[3]</a>
Active Methylene Compounds	Phenylacetonitrile	Tris(dimethylamino)methane	Good	
Heterocyclic Ketones	2-Acetylthiophene	Brederick's Reagent	Good	
Steroidal Ketones	Various	Brederick's Reagent	Excellent	<a href="#">[2]</a>

## Experimental Protocols

This section provides a detailed, step-by-step protocol for the formylation of a generic methyl ketone using **Tris(dimethylamino)methane** or Brederick's reagent.

#### Materials:

- Substrate (e.g., substituted acetophenone)
- **Tris(dimethylamino)methane** or Brederick's reagent (1.1 - 1.5 equivalents)
- Anhydrous toluene or N,N-dimethylformamide (DMF)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Nitrogen or argon gas inlet
- Standard glassware for work-up and purification

#### Procedure:

- Reaction Setup:
  - To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add the ketone (1.0 equivalent).
  - If a solvent is to be used, add anhydrous toluene or DMF (approximately 5-10 mL per gram of ketone). Anhydrous conditions are crucial for the success of the reaction.
- Addition of Reagent:
  - Add **Tris(dimethylamino)methane** or Brederick's reagent (1.1 - 1.5 equivalents) to the reaction mixture via syringe. The reagent is moisture-sensitive and should be handled under an inert atmosphere.
- Reaction Conditions:

- Heat the reaction mixture to 100-140 °C with vigorous stirring. The optimal temperature will depend on the substrate and solvent used. For higher boiling point solvents like DMF, the temperature can be increased.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
- Work-up:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.
  - The crude enamine product can often be used in the next step without further purification. If purification is required, it can be achieved by distillation under reduced pressure or chromatography on silica gel. Note that enamines can be sensitive to hydrolysis on silica gel.

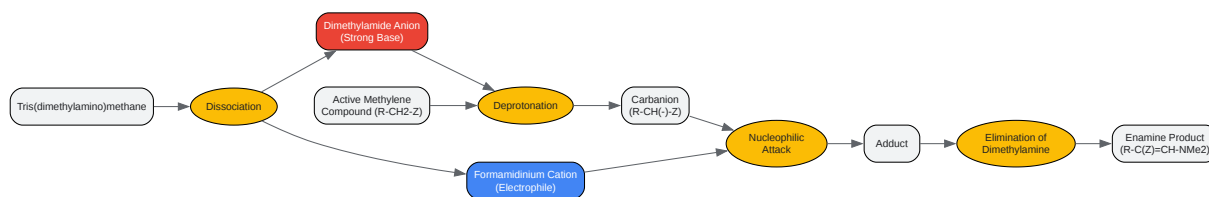
Hydrolysis to the Aldehyde (Optional):

- The resulting enamine can be hydrolyzed to the corresponding  $\beta$ -ketoaldehyde by treatment with aqueous acid (e.g., 1 M HCl) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether. The aldehyde can then be extracted with an organic solvent and purified by standard methods.

## Mandatory Visualization

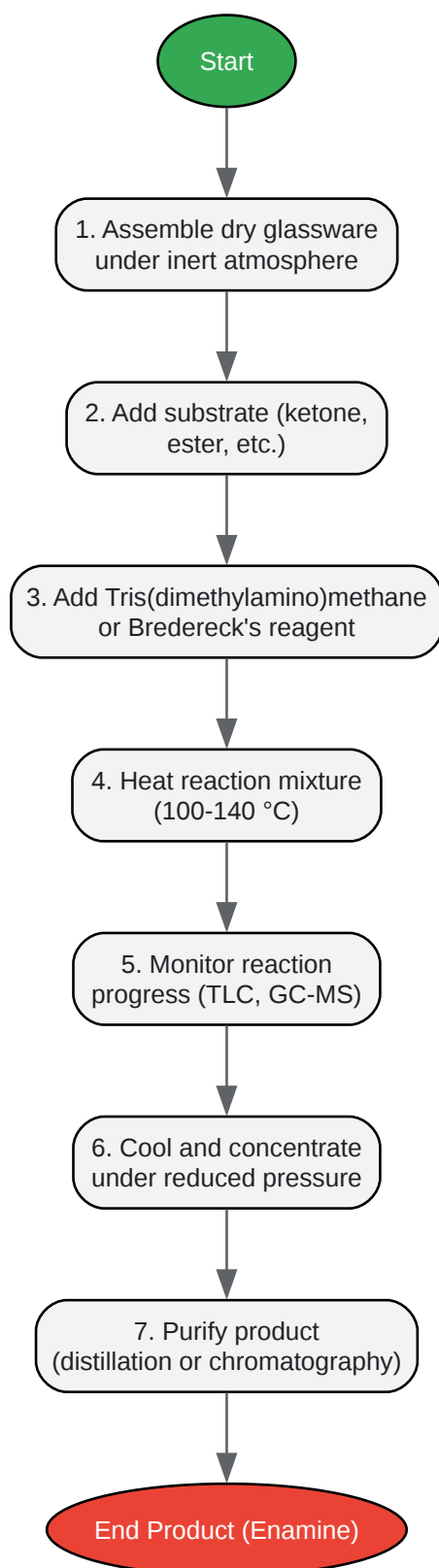
The following diagrams illustrate the general reaction mechanism and the experimental workflow for the formylation of an active methylene compound using

**Tris(dimethylamino)methane.**



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Caption: Reaction mechanism of formylation.



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Caption: Experimental workflow for formylation.

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## References

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